Bienvenue dans la boutique en ligne BenchChem!

8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Antibacterial Staphylococcus aureus MIC

8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS 902593-13-9) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline family, featuring a fused triazole-quinazoline core with a reactive thione group at position 5, methoxy substituents at positions 8 and 9, and a phenyl ring at position 2. The compound is characterized by the molecular formula C₁₇H₁₄N₄O₂S, a molecular weight of 338.39 g/mol, and a well-defined InChIKey (DPNCHOXUZWWYSG-UHFFFAOYSA-N), with ¹H NMR data recorded in DMSO‑d₆ confirming structural identity.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 902593-13-9
Cat. No. B2798045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
CAS902593-13-9
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESCOC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)C4=CC=CC=C4
InChIInChI=1S/C17H14N4O2S/c1-22-13-8-11-12(9-14(13)23-2)18-17(24)21-16(11)19-15(20-21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)
InChIKeyDPNCHOXUZWWYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS 902593-13-9): Core Identity and Compound Class Positioning


8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS 902593-13-9) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-c]quinazoline family, featuring a fused triazole-quinazoline core with a reactive thione group at position 5, methoxy substituents at positions 8 and 9, and a phenyl ring at position 2 [1]. The compound is characterized by the molecular formula C₁₇H₁₄N₄O₂S, a molecular weight of 338.39 g/mol, and a well-defined InChIKey (DPNCHOXUZWWYSG-UHFFFAOYSA-N), with ¹H NMR data recorded in DMSO‑d₆ confirming structural identity [2]. This compound serves as a versatile synthetic intermediate: the thione can be converted to the corresponding potassium thiolate salt for S‑alkylation, enabling access to a broad library of S‑substituted derivatives with tunable biological profiles [1].

Why a Generic Triazoloquinazoline Cannot Substitute for 8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione in Research or Procurement


The [1,2,4]triazolo[1,5‑c]quinazoline scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity: small alterations to the 2‑position heteroaryl/aryl group, the 8,9‑dimethoxy pattern, or the oxidation state at position 5 (thione vs. thiolate vs. thioether) produce orders‑of‑magnitude shifts in antibacterial potency [1]. Within the Bilyi et al. series, only specific potassium thiolates (4a–4d, 4h, 4i) achieved an MIC of 12.5 µg mL⁻¹ against Staphylococcus aureus, exceeding the potency of the clinical comparator trimethoprim, whereas structurally related analogs within the same paper lacked this level of activity [1]. Consequently, substituting the target compound with a generic triazoloquinazoline—e.g., a 2‑methyl analog or a 5‑oxo derivative—carries a high risk of losing the specific antibacterial profile, the reactive thione‑to‑thiolate conversion handle, or the balanced physicochemical properties conferred by the 8,9‑dimethoxy‑2‑phenyl substitution pattern [1][2].

Quantitative Differentiation Evidence for 8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione Versus Closest Analogs


Antibacterial Potency Against Staphylococcus aureus: Potassium Thiolate Derivative Outperforms Trimethoprim

The potassium thiolate salt derived from the target compound (8,9‑dimethoxy‑2‑phenyl‑[1,2,4]triazolo[1,5‑c]quinazoline‑5‑thiolate, designated compound 4a in the Bilyi et al. series) demonstrated high antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 12.5 µg mL⁻¹ and a minimum bactericidal concentration (MBC) of 25 µg mL⁻¹, values that exceed the corresponding MIC and MBC of the standard antibiotic trimethoprim [1]. Other potassium thiolates in the same series (4b–4d, 4h, 4i) achieved comparable MIC levels, establishing the 2‑aryl‑5‑thiolate pharmacophore as a key determinant of antibacterial potency [1].

Antibacterial Staphylococcus aureus MIC Triazoloquinazoline

Reactivity Advantage: Thione-to-Thiolate Conversion Enables S-Alkylation Library Generation

Unlike 5‑oxo‑triazoloquinazolines (e.g., compounds from the Kovalenko et al. 2013 anticancer series) or 5‑amino derivatives, the target compound bears a thione (C=S) group at position 5, which can be quantitatively deprotonated to the potassium thiolate using KOH, enabling regioselective S‑alkylation with halogenocarboxylic acids, esters, or N‑R‑2‑chloroacetamides [1]. In contrast, the 5‑oxo analog (8,9‑dimethoxy‑2‑phenyl‑[1,2,4]triazolo[1,5‑c]quinazolin‑5(6H)‑one) lacks this nucleophilic sulfur handle and cannot undergo analogous S‑functionalization, restricting downstream derivatization options .

Synthetic chemistry Thione Thiolate S-alkylation Library synthesis

Physicochemical Property Profile: Balanced Drug-Like Characteristics for Probe Development

The target compound possesses a molecular weight of 338.39 g/mol, 2 hydrogen bond acceptors (methoxy oxygens), 1 hydrogen bond donor (NH of thione tautomer), and a calculated logP consistent with moderate lipophilicity conferred by the 8,9‑dimethoxy‑2‑phenyl substitution pattern [2][3]. These parameters place it within favorable drug‑like chemical space (MW < 500, HBD ≤ 5, HBA ≤ 10), as supported by the broader spiro‑triazoloquinazoline computational analysis where analogous 8,9‑dimethoxy‑substituted congeners exhibited balanced three‑dimensionality, predicted LD₅₀ values of 1000–2000 mg kg⁻¹, and minimal predicted hepatotoxicity, carcinogenicity, and mutagenicity [3]. In comparison, the 2‑methyl analog (8,9‑dimethoxy‑2‑methyl‑[1,2,4]triazolo[1,5‑c]quinazoline‑5‑thione, CAS 860610‑66‑8, MW = 276.32 g/mol) has a lower molecular weight but a reported MIC against S. aureus of 32 µg mL⁻¹—2.6‑fold weaker than the 12.5 µg mL⁻¹ achieved by the phenyl‑substituted thiolate 4a .

Physicochemical properties Drug-likeness Lipinski Triazoloquinazoline

Structural Confirmation: Spectroscopic Identity Differentiated from Regioisomeric Triazoloquinazolines

The [1,2,4]triazolo[1,5‑c]quinazoline ring fusion pattern of the target compound is unambiguously distinguished from isomeric [1,2,4]triazolo[4,3‑c]quinazolines or [1,2,4]triazolo[1,5‑a]quinazolines by its unique InChIKey (DPNCHOXUZWWYSG-UHFFFAOYSA-N) and ¹H NMR signature in DMSO‑d₆ [1]. The 8,9‑dimethoxy substitution pattern produces a characteristic two‑proton singlet for the aromatic H‑7 and H‑10 protons, while the 2‑phenyl group gives a five‑proton multiplet in the aromatic region, providing a spectroscopic fingerprint that enables rapid identity verification and differentiation from incorrectly supplied regioisomers [1].

NMR spectroscopy Structural elucidation InChIKey Triazoloquinazoline

Optimal Research and Industrial Application Scenarios for 8,9-Dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione


Antibacterial Hit-to-Lead Optimization Against Gram-Positive Pathogens, Including MRSA

The potassium thiolate derivative 4a achieved an MIC of 12.5 µg mL⁻¹ against S. aureus, exceeding trimethoprim, making the parent thione a strategic precursor for developing novel anti‑staphylococcal agents [1]. Molecular docking studies in the same publication predict binding to S. aureus dihydrofolate reductase (DHFR), a validated antibacterial target, providing a structure‑based rationale for further optimization of the 2‑aryl and 8,9‑substituents to enhance potency and selectivity [1]. Given the increasing prevalence of methicillin‑resistant S. aureus (MRSA), this compound class addresses an urgent unmet medical need.

Combinatorial Library Synthesis via Regioselective S‑Alkylation for Broad‑Spectrum SAR Exploration

The thione group at position 5 permits quantitative conversion to the potassium thiolate under mild basic conditions (KOH/EtOH or KOH/DMF), followed by S‑alkylation with structurally diverse electrophiles—halogenocarboxylic acids, esters, N‑R‑2‑chloroacetamides, or benzyl halides—to generate focused libraries of 50–200 analogs [1]. This synthetic handle is absent in the 5‑oxo and 5‑amino triazoloquinazoline series , meaning the thione is the only viable starting material for parallel medicinal chemistry efforts aimed at optimizing antibacterial, antifungal, or anticancer activity within this chemotype [1].

Physicochemical Property‑Based Fragment or Lead Compound for Multi‑Parameter Optimization Programs

With a molecular weight of 338.39 g/mol, moderate calculated logP, and only one hydrogen bond donor, 8,9‑dimethoxy‑2‑phenyl‑[1,2,4]triazolo[1,5‑c]quinazoline‑5‑thione resides in favorable drug‑like chemical space [2][3]. Computational toxicological assessment of structurally related 8,9‑dimethoxy‑triazoloquinazolines predicts LD₅₀ values of 1000–2000 mg kg⁻¹ and minimal hepatotoxicity, carcinogenicity, and mutagenicity risks [3]. This balanced profile makes the compound suitable as a starting point for multi‑parameter optimization (potency, solubility, metabolic stability, safety) in early‑stage drug discovery programs, where procurement of a single, well‑characterized batch supports both in vitro ADME and preliminary in vivo tolerability studies [3].

Chemical Probe Development Targeting S. aureus DHFR or EGFR Kinase for Target Validation Studies

Molecular docking studies conducted with the Bilyi et al. compound series predict favorable binding poses within the active sites of S. aureus DHFR and epidermal growth factor receptor (EGFR) kinase, suggesting a dual antibacterial–anticancer mechanistic hypothesis [1]. The target compound, as the 2‑phenyl‑8,9‑dimethoxy‑5‑thione, can serve as a core scaffold for synthesizing chemical probes to validate DHFR or EGFR dependency in bacterial or cancer cell models, respectively. The availability of synthetic protocols for S‑alkylation [1] allows for rapid incorporation of photoaffinity labels, fluorescent tags, or biotin handles for target engagement studies.

Quote Request

Request a Quote for 8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.